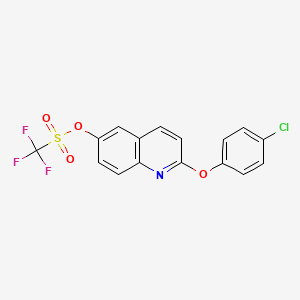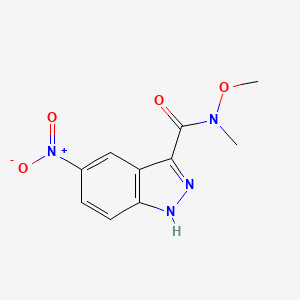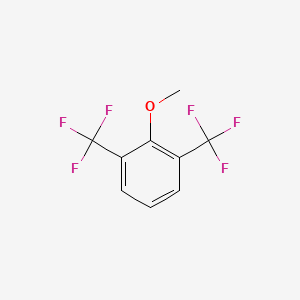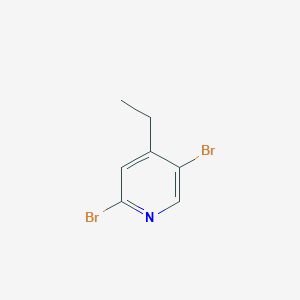
2,5-Dibromo-4-ethyl-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibromo-4-ethyl-pyridine is a heterocyclic aromatic compound with the molecular formula C7H7Br2N. It is characterized by the presence of two bromine atoms at the 2nd and 5th positions and an ethyl group at the 4th position on the pyridine ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-ethyl-pyridine typically involves the bromination of 4-ethyl-pyridine. One common method is the direct bromination using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 5th positions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also explored to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dibromo-4-ethyl-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Oxidation Products: Oxidized derivatives such as pyridine N-oxides.
Reduction Products: Reduced derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
2,5-Dibromo-4-ethyl-pyridine finds applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Dibromo-4-ethyl-pyridine involves its interaction with specific molecular targets. The bromine atoms and the ethyl group influence its reactivity and binding affinity to various enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use.
Comparación Con Compuestos Similares
2,5-Dibromo-pyridine: Lacks the ethyl group, leading to different reactivity and applications.
4-Ethyl-pyridine: Lacks the bromine atoms, resulting in different chemical properties.
2,5-Dichloro-4-ethyl-pyridine: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity.
Uniqueness: 2,5-Dibromo-4-ethyl-pyridine is unique due to the presence of both bromine atoms and the ethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C7H7Br2N |
|---|---|
Peso molecular |
264.94 g/mol |
Nombre IUPAC |
2,5-dibromo-4-ethylpyridine |
InChI |
InChI=1S/C7H7Br2N/c1-2-5-3-7(9)10-4-6(5)8/h3-4H,2H2,1H3 |
Clave InChI |
TYEZAGIOLNGFFW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=NC=C1Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Phenylpyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B13875128.png)
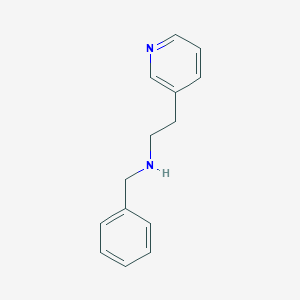
![2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol](/img/structure/B13875133.png)



